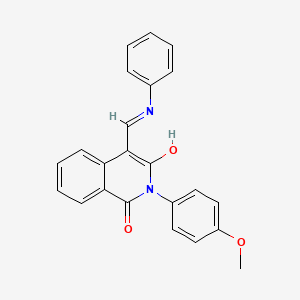
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, also known as AMID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of isoquinoline derivatives and has been found to possess a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of various enzymes and signaling pathways involved in the regulation of cell growth and inflammation. For example, 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Moreover, 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to possess anti-oxidant properties by scavenging free radicals and inhibiting lipid peroxidation. The compound has also been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its chemical structure is well-defined. Moreover, 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its pharmacological activities, and its mechanism of action is well-understood. However, there are also some limitations associated with the use of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in lab experiments. The compound has low solubility in water, which can make it difficult to prepare solutions for in vitro assays. Moreover, the compound has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione. One potential direction is the development of novel drug delivery systems that can improve the bioavailability of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Moreover, further studies are needed to elucidate the precise mechanism of action of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione and to identify its molecular targets. Overall, the study of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has the potential to lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione involves the condensation reaction of aniline and 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction proceeds under reflux conditions and yields a yellow crystalline product. The purity of the product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential as a therapeutic agent. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-tumor, anti-oxidant, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4-(phenyliminomethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-28-18-13-11-17(12-14-18)25-22(26)20-10-6-5-9-19(20)21(23(25)27)15-24-16-7-3-2-4-8-16/h2-15,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNNBVEROVMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(anilinomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)
![7-(4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6078929.png)
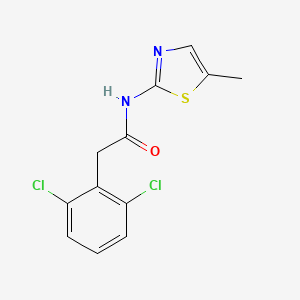
![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)
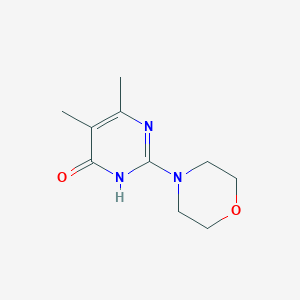
![N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6078948.png)
![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)
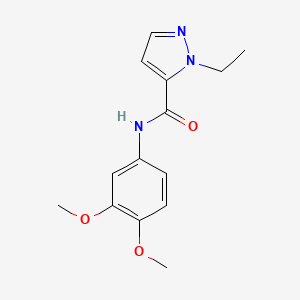
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-isoxazolylmethyl)(methyl)amino]nicotinamide](/img/structure/B6078974.png)
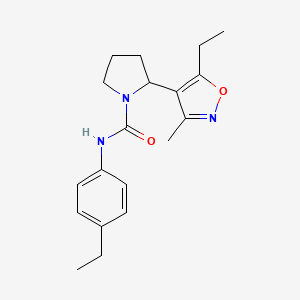
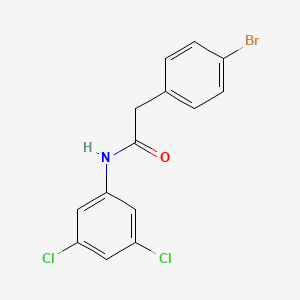
![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)